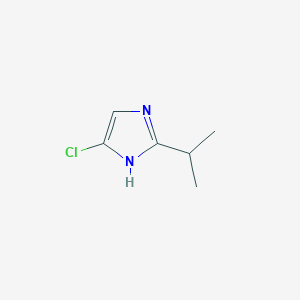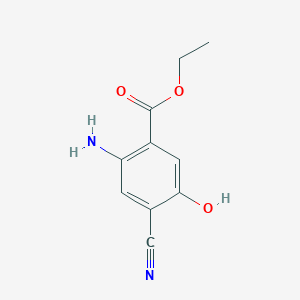
Ethyl 2-amino-4-cyano-5-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-cyano-5-hydroxybenzoate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a cyano group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. One common method is the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-cyano-5-hydroxybenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the amino and cyano groups, can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-cyano-5-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-5-cyano-2-hydroxybenzoate: Similar structure but different positions of functional groups.
Methyl 2-(2-cyanoacetamido) benzoate: Contains a cyanoacetamide group instead of a cyano group.
Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene) acetate: Contains an indole moiety.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
ethyl 2-amino-4-cyano-5-hydroxybenzoate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-4-9(13)6(5-11)3-8(7)12/h3-4,13H,2,12H2,1H3 |
InChI-Schlüssel |
LQFVSBFJNWGRQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


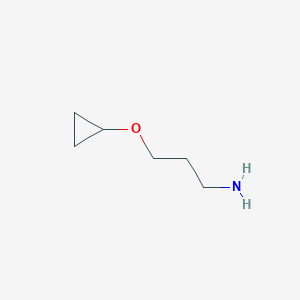



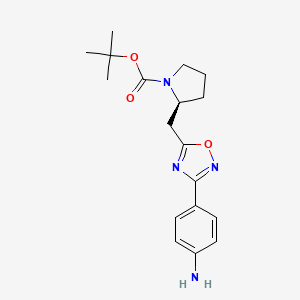

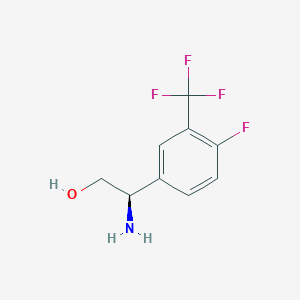



![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
